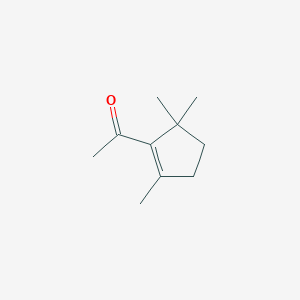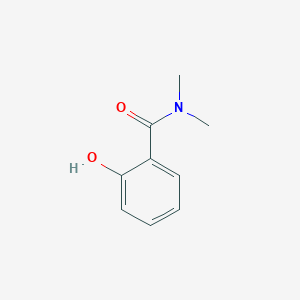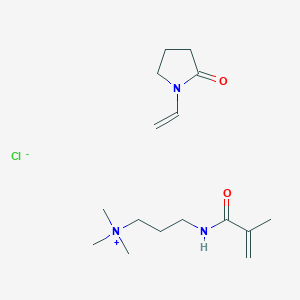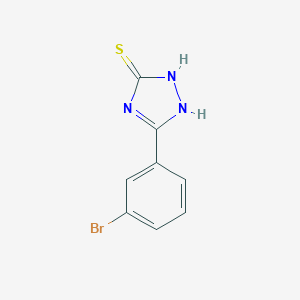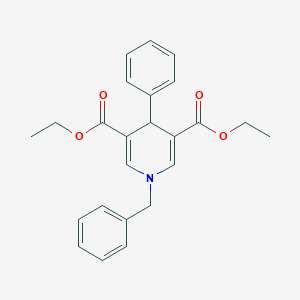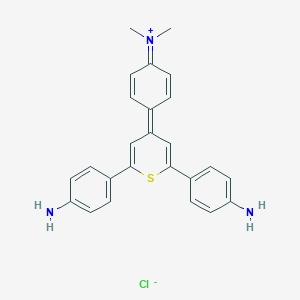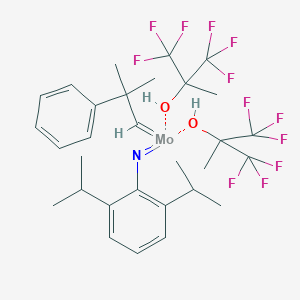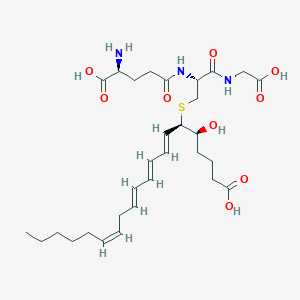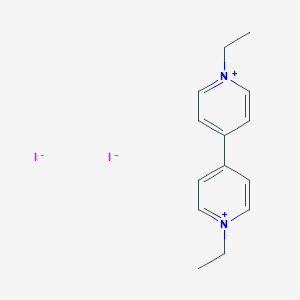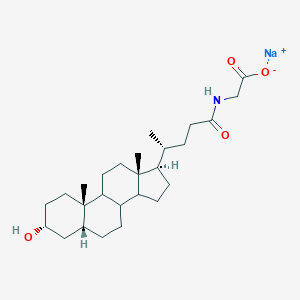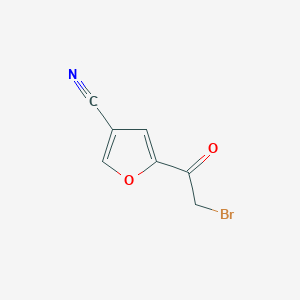
3-Furancarbonitrile, 5-(bromoacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarbonitrile, 5-(bromoacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 3-Furancarbonitrile, 5-(bromoacetyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells, making it a promising candidate for the development of new drugs and therapies.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Furancarbonitrile, 5-(bromoacetyl)- has significant biochemical and physiological effects on the body. It has been found to reduce inflammation and the growth of cancer cells, as well as improve cognitive function and reduce the risk of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Furancarbonitrile, 5-(bromoacetyl)- in lab experiments is its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and study it.
Orientations Futures
There are several future directions for research on 3-Furancarbonitrile, 5-(bromoacetyl)-, including:
1. Further studies on the mechanism of action of the compound to better understand its effects on the body.
2. Development of new drugs and therapies based on the compound for the treatment of various diseases and disorders.
3. Investigation of the compound's potential use in combination with other drugs or therapies for improved efficacy.
4. Studies on the safety and toxicity of the compound to better understand its potential side effects and risks.
5. Exploration of new synthesis methods for the compound to reduce costs and improve efficiency.
Conclusion:
In conclusion, 3-Furancarbonitrile, 5-(bromoacetyl)- is a promising compound with significant potential applications in the field of medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies, and further research is needed to fully understand its effects on the body and its potential uses in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 3-Furancarbonitrile, 5-(bromoacetyl)- can be achieved through several methods, including the reaction of furan-3-carboxylic acid with bromoacetyl bromide in the presence of a catalyst. This method yields a high purity product with good yield and is widely used in research laboratories.
Applications De Recherche Scientifique
3-Furancarbonitrile, 5-(bromoacetyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies. The compound has also been studied for its potential use in the treatment of neurological disorders and infectious diseases.
Propriétés
Numéro CAS |
133674-68-7 |
|---|---|
Nom du produit |
3-Furancarbonitrile, 5-(bromoacetyl)- |
Formule moléculaire |
C7H4BrNO2 |
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
5-(2-bromoacetyl)furan-3-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-2-6(10)7-1-5(3-9)4-11-7/h1,4H,2H2 |
Clé InChI |
BLWAZLHJQWGVBH-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C#N)C(=O)CBr |
SMILES canonique |
C1=C(OC=C1C#N)C(=O)CBr |
Synonymes |
3-Furancarbonitrile, 5-(bromoacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




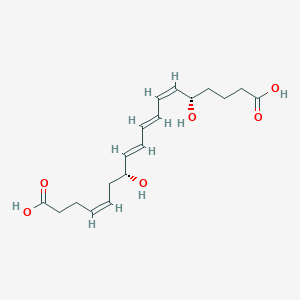
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
